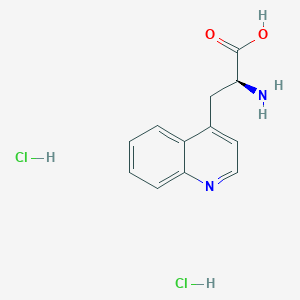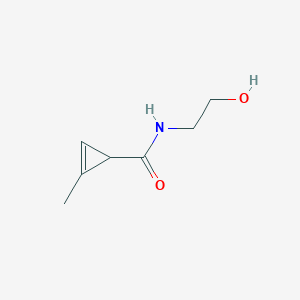![molecular formula C13H18ClNO2 B8145149 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride](/img/structure/B8145149.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride is an important organic compound used as an intermediate in various chemical syntheses. Its structure includes a benzodioxin ring, which imparts significant reactivity and selectivity, making it valuable in the production of pharmaceuticals, pesticides, and functional materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride can be achieved through multiple synthetic routes. One common method involves the transformation of intermediates such as cis-α-bromoacrylic acid, ortho-quinones, and ortho-diphenols . These intermediates undergo various reactions, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the careful selection of solvents and reaction temperatures to minimize side reactions and simplify the isolation process .
化学反応の分析
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxin ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of pesticides and other functional materials
作用機序
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxin ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes such as oxidative stress and apoptosis .
類似化合物との比較
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound shares a similar benzodioxin ring structure but differs in its imidazo[1,2-a]pyridine moiety.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Another similar compound, which includes a boronic acid group instead of a piperidine ring.
Uniqueness
The uniqueness of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride lies in its specific combination of the benzodioxin ring and piperidine moiety, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;/h4-5,9,11,14H,1-3,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOQUAQULECEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B8145105.png)


![4,10-dibromo-7,7-bis(6-bromohexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8145121.png)



![2-Chloro-3-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8145143.png)



